molecular formula C10H10FN3O B8387215 5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-3-amine

5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B8387215
M. Wt: 207.20 g/mol
InChI Key: RAHRPLPYJUYCGI-UHFFFAOYSA-N
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Patent
US09221814B2

Procedure details

To 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile (9.55 g, 49.4 mmol) suspended in ethanol (165 mL) was added hydrazine hydrate (1.743 g, 54.38 mmol). The resulting mixture was heated at reflux overnight. Then, the organic solvent was evaporated in vacuo and the resulting residue was chromatographed (eluting with 9:1 methylene chloride:methanol) to give 9.07 g (88% yield) of the title compound. LCMS (ESI): calc.=207; obs. M+H=208.2.
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
1.743 g
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=O)[CH2:11][C:12]#[N:13].O.[NH2:16][NH2:17]>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10]1[NH:17][N:16]=[C:12]([NH2:13])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.55 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C(CC#N)=O
Step Two
Name
Quantity
1.743 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
165 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then, the organic solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was chromatographed
WASH
Type
WASH
Details
(eluting with 9:1 methylene chloride:methanol)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C1=CC(=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.07 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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